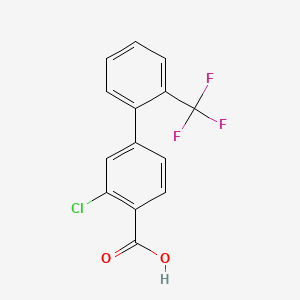

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZJNOSHGYDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691130 | |

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237080-49-7 | |

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to experimental design and data interpretation. As a self-validating system, each proposed step is grounded in established scientific principles and supported by authoritative references, ensuring methodological robustness and data integrity. The guide details the synergistic application of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the unambiguous structural confirmation by single-crystal X-ray crystallography. Each section provides not only the "how" but, more critically, the "why," empowering researchers to adapt and troubleshoot their own analytical workflows. The protocols and interpretive guidance herein adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]

Introduction: The Significance of a Substituted Benzoic Acid

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The specific arrangement of its substituents—a chloro group, a trifluoromethylphenyl moiety, and a carboxylic acid function—imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity. The chloro and trifluoromethyl groups, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The unambiguous determination of the structure of this and related molecules is a critical prerequisite for its use in drug discovery and development, as even minor structural variations can lead to significant changes in efficacy and safety. This guide, therefore, presents a holistic and validated approach to the complete structural characterization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.

Synthesis and Purification: A Prerequisite for Accurate Analysis

The definitive elucidation of a chemical structure begins with a pure sample. While various synthetic routes to substituted benzoic acids exist, a common and effective method involves a Suzuki-Miyaura cross-coupling reaction.[4][5][6][7][8] This palladium-catalyzed reaction is well-suited for the formation of the biaryl C-C bond.

Proposed Synthetic Pathway: A Suzuki-Miyaura Approach

A plausible and efficient synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves the coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Synthesis and Purification

-

Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2-chloro-4-bromobenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Step 2: Solvent and Catalyst Addition. Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen through it for 20 minutes. To this, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Step 3: Reaction. Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. Cool the reaction mixture to room temperature and dilute with water. Acidify to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid product.

-

Step 5: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid as a solid.

Spectroscopic Elucidation: A Multi-faceted Approach

The following sections detail the expected outcomes from a suite of spectroscopic techniques. The interpretation is based on established principles of spectroscopy and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.[11][12][13]

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). The aromatic protons on both rings will exhibit splitting patterns (doublets, triplets, multiplets) due to coupling with neighboring protons. The interpretation of these complex splitting patterns is key to assigning the substitution pattern.[14][15]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | > 10 | br s | - |

| Aromatic Protons | 7.2 - 8.2 | m | - |

The complexity of the aromatic region arises from the overlapping signals of the seven aromatic protons and their respective spin-spin couplings.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show signals for the carboxylic acid carbonyl carbon (~165-175 ppm), the aromatic carbons (120-140 ppm), and the trifluoromethyl carbon (quartet, ~120-130 ppm due to C-F coupling).

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| Carboxylic Acid (-C OOH) | 165 - 175 | s |

| Aromatic C -Cl | 130 - 140 | s |

| Aromatic C -CF₃ | 125 - 135 | q |

| Other Aromatic Carbons | 120 - 140 | s or d (from long-range C-F coupling) |

| C F₃ | 120 - 130 | q (¹JCF ≈ 270-280 Hz) |

3.1.3. ¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoromethyl Group

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting.[16][17] The chemical shift of this signal will be indicative of the electronic environment of the trifluoromethyl-substituted phenyl ring.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | s |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is essential for determining the molecular weight of the compound and providing further structural information through its fragmentation pattern.[18][19][20]

3.2.1. High-Resolution Mass Spectrometry (HRMS). HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₈ClF₃O₂). The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.

3.2.2. Fragmentation Pattern. Electron ionization (EI) or electrospray ionization (ESI) MS/MS can be used to study the fragmentation of the molecule. Key expected fragmentation pathways include:

-

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.

-

Loss of a carboxyl group (-COOH) .

-

Loss of a chlorine atom (-Cl) .

-

Cleavage of the biaryl bond , leading to fragments corresponding to the individual substituted phenyl rings.

Caption: Plausible mass fragmentation pathways for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl C=O | Stretching | 1680-1710 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F (of CF₃) | Stretching | 1100-1350 (strong, multiple bands) |

| C-Cl | Stretching | 600-800 |

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information leading to a confident structural assignment, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[21][22][23][24] This technique is invaluable for determining bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the two aromatic rings.

Experimental Protocol: From Crystal to Structure

-

Step 1: Crystallization. Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

-

Step 2: Data Collection. Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam.

-

Step 3: Structure Solution and Refinement. Process the diffraction data to obtain a set of structure factors. The initial crystal structure can be solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate structure.[25]

Expected Structural Features

Based on the crystal structure of the analogous compound 4-nitro-2-(trifluoromethyl)benzoic acid, several key structural features can be anticipated.[9][10] The steric hindrance between the ortho-chloro and ortho-trifluoromethylphenyl substituents is likely to cause a significant twist between the two aromatic rings, resulting in a non-planar conformation.[26] The carboxylic acid group may also be twisted out of the plane of its attached benzene ring. In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers through their carboxylic acid groups.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used for the characterization of a compound, especially one intended for use in a regulated industry, must be validated to ensure they are fit for their intended purpose.[1][2][3][27][28] The validation should be conducted in accordance with ICH Q2(R1) guidelines.

Caption: Workflow for analytical method validation according to ICH Q2(R1).

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Unified Approach to Structural Certainty

The comprehensive structural elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is achieved through a synergistic and logical application of modern analytical techniques. This guide has outlined a pathway that begins with a pure, well-characterized starting material and proceeds through a multi-pronged spectroscopic investigation, culminating in the definitive three-dimensional structure from single-crystal X-ray crystallography. Each step is underpinned by a robust validation framework, ensuring the integrity and reliability of the generated data. By understanding the "why" behind each experimental choice, researchers are better equipped to tackle the structural challenges of this and other complex molecules, thereby accelerating the pace of innovation in drug discovery and materials science.

References

- Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.

-

Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Diehl, C., III, Golen, J. A., & Rheingold, A. L. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ultrafast 19F MAS NMR. (n.d.). Revised manuscript. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]

-

Live from the Lab: How to Solve a Crystal Structure. (2025, January 30). YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

How To Analyze The Peaks Of H-NMR Spectroscopy. (2013, January 23). YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

-

Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019, October 30). MDPI. Retrieved from [Link]

-

Health Canada. (n.d.). Notice - Canada.ca. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

World Intellectual Property Organization. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

-

Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. portlandpress.com [portlandpress.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. neutrons.ornl.gov [neutrons.ornl.gov]

- 26. 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. canada.ca [canada.ca]

synthesis pathway for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid

Introduction

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a complex biaryl carboxylic acid. Its structure, featuring a chlorinated and a trifluoromethylated phenyl ring linked together, makes it a valuable building block in medicinal chemistry and materials science. The specific arrangement of its functional groups allows for the synthesis of diverse molecular scaffolds with potential applications in drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis

A logical approach to the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves a retrosynthetic analysis that disconnects the molecule at the biaryl bond. This C-C bond disconnection is strategically advantageous as it leads to two simpler, more readily accessible precursors. The most powerful and widely used method for forging such a bond is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.

The retrosynthetic disconnection of the target molecule suggests two key synthons: a 2-chloro-4-halobenzoic acid derivative and a 2-(trifluoromethyl)phenyl organoboron species. This leads to the following synthetic strategy:

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The forward synthesis, based on the retrosynthetic analysis, involves the coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid. This approach is favored due to the commercial availability of the boronic acid and the relatively straightforward synthesis of the brominated benzoic acid derivative.

Synthesis of Starting Material: 2-Chloro-4-bromobenzoic acid

A common method for the synthesis of 2-chloro-4-bromobenzoic acid is the bromination of 2-chlorobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with 2-chlorobenzoic acid and a suitable solvent, such as toluene.

-

Bromination: Add bromine dropwise to the stirred solution at room temperature. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-chloro-4-bromobenzoic acid as a solid.

| Reagent/Parameter | Condition | Rationale |

| Starting Material | 2-Chlorobenzoic Acid | Readily available and provides the core structure. |

| Brominating Agent | Bromine (Br₂) | Effective electrophile for aromatic bromination. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that polarizes the Br-Br bond, activating it for electrophilic attack. |

| Solvent | Toluene | Inert solvent that facilitates the reaction and temperature control. |

| Purification | Recrystallization | Effective method for purifying the solid product. |

Suzuki-Miyaura Cross-Coupling Reaction

The key step in the synthesis is the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid.[2]

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 2-chloro-4-bromobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2][3]

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.[4]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: After cooling to room temperature, acidify the mixture with an acid such as hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.

| Reagent/Parameter | Condition | Rationale |

| Aryl Halide | 2-Chloro-4-bromobenzoic acid | Provides one of the aryl scaffolds. |

| Boronic Acid | 2-(Trifluoromethyl)phenylboronic acid | Provides the second aryl scaffold. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes the C-C bond formation.[2] |

| Base | Na₂CO₃ or K₂CO₃ | Activates the boronic acid and facilitates transmetalation. |

| Solvent System | Toluene/Ethanol/Water | Ensures solubility of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |

Alternative Synthetic Pathway: Grignard Reaction

An alternative approach to the synthesis of the target molecule involves a Grignard reaction.[5][6] This method would typically start with a dihalo-trifluoromethylbenzene derivative.

Proposed Grignard Pathway:

-

Starting Material: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.

-

Grignard Reagent Formation: React the starting material with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). The more reactive bromine will selectively form the Grignard reagent.[6]

-

Carboxylation: Bubble carbon dioxide (CO₂) gas through the Grignard reagent solution, or pour the solution over dry ice.[5]

-

Work-up: Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and yield the final product.[5]

While this method is viable, it can be more sensitive to moisture and may have limitations with certain functional groups compared to the Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly efficient and reliable method for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. This pathway offers several advantages, including mild reaction conditions, high functional group tolerance, and typically good to excellent yields. The availability of the necessary starting materials and the robustness of the palladium-catalyzed coupling make this the preferred route for both laboratory-scale synthesis and potential scale-up operations.

References

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (URL: [Link])

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (URL: [Link])

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (URL: [Link])

- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

-

Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google P

-

(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. (URL: [Link])

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

-

-

Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. (URL: [Link])

-

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid and its derivatives. These biaryl carboxylic acid scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties, which often translate into notable biological activity. This document delves into the primary synthetic methodologies, including Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination, offering a detailed analysis of their mechanisms, experimental protocols, and comparative advantages. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Biaryl Carboxylic Acid Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] The constrained yet flexible nature of the biaryl linkage allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. The introduction of a trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity. Consequently, 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid derivatives represent a class of compounds with considerable potential for the development of novel therapeutic agents and functional materials. For instance, derivatives of similarly structured benzoic acids have shown promise as anti-inflammatory and analgesic agents.[2]

This guide will explore the key synthetic disconnections and the corresponding bond-forming reactions to construct the 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid core and its derivatives. The primary focus will be on the formation of the crucial carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds that define this class of molecules.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid derivatives primarily relies on modern cross-coupling reactions. The choice of a specific methodology is dictated by the desired derivative (the parent carboxylic acid, an ether, or an amine) and is influenced by factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost.

Suzuki-Miyaura Coupling: Forging the Biaryl C-C Bond

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4][5] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions.[3]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[2][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a derivative of 2-chlorobenzoic acid).

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

dot graph Suzuki_Miyaura_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)-X\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)2", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArylHalide [label=" ", color="#5F6368"]; PdII_ArylHalide -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Diaryl [label=" ", color="#5F6368"]; PdII_Diaryl -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

Catalytic Cycle of the Suzuki-Miyaura CouplingExperimental Protocol: Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 equiv), (2-trifluoromethylphenyl)boronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst Selection: For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step.[6][7][8]

-

Base: The base is crucial for the activation of the boronic acid and facilitating transmetalation. The choice of base can influence the reaction rate and yield.

-

Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents and be stable at the reaction temperature.

Ullmann Condensation: Crafting Diaryl Ether Linkages

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10] While traditional Ullmann reactions required harsh conditions, modern protocols with various ligands have made this transformation more versatile and applicable to a wider range of substrates.[10][11][12]

Mechanistic Considerations:

The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

-

Formation of a Copper Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base to form a copper phenoxide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a Cu(III) intermediate.

-

Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple to form the diaryl ether and regenerate the Cu(I) catalyst.

dot graph Ullmann_Condensation_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes CuI [label="Cu(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenol [label="Ar'-OH", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; CuPhenoxide [label="L-Cu(I)-OAr'", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuIII [label="Ar-Cu(III)-OAr'\n | \n L, X", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-O-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CuI -> CuPhenoxide [label="+ Ar'-OH, Base", color="#5F6368"]; Phenol -> CuPhenoxide [style=invis]; Base -> CuPhenoxide [style=invis]; CuPhenoxide -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> CuIII [label=" ", color="#5F6368"]; CuIII -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> CuI [label="Catalyst\nRegeneration", color="#5F6368"]; }

Catalytic Cycle of the Ullmann CondensationExperimental Protocol: Synthesis of a Diaryl Ether Derivative

-

Reaction Setup: In a reaction vessel, combine the 2-chloro-4-substituted-benzoic acid derivative (1.0 equiv), the desired phenol (1.0-1.5 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.

-

Reaction Conditions: Heat the mixture to a high temperature, typically between 120 and 180 °C, under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of ligand is critical in modern Ullmann couplings. Ligands can accelerate the reaction, lower the required temperature, and broaden the substrate scope. N,N-dimethylglycine is a commonly used and effective ligand.[11]

-

Base: A strong base is required to deprotonate the phenol and form the active nucleophile.

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide generally enhances its reactivity.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[13][14][15] This reaction is highly versatile, with a broad substrate scope that includes a wide range of amines and aryl halides/triflates.[13][16]

Mechanistic Overview:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:[14]

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the arylamine product and regenerate the Pd(0) catalyst.

dot graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)-X\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)-NHR'R'']+\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)-NR'R''\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="HNR'R''", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArylHalide [label=" ", color="#5F6368"]; PdII_ArylHalide -> AmineCoord [color="#5F6368"]; Amine -> AmineCoord [color="#5F6368"]; AmineCoord -> PdII_Amine [label=" ", color="#5F6368"]; PdII_Amine -> Deprotonation [color="#5F6368"]; Base -> Deprotonation [color="#5F6368"]; Deprotonation -> PdII_Amido [label=" ", color="#5F6368"]; PdII_Amido -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

Catalytic Cycle of the Buchwald-Hartwig AminationExperimental Protocol: Synthesis of an N-Aryl Benzoic Acid Derivative

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-4-substituted-benzoic acid derivative (1.0 equiv), the desired amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv).

-

Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by standard methods such as column chromatography.

Causality Behind Experimental Choices:

-

Ligand and Catalyst System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[16][17][18]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.

-

Substrate Scope: The reaction is compatible with a wide array of primary and secondary amines. For less reactive aryl chlorides, more active catalyst systems are often necessary.

Data Summary and Comparison of Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon (C-C) | Carbon-Oxygen (C-O) | Carbon-Nitrogen (C-N) |

| Catalyst | Palladium | Copper | Palladium |

| Typical Temperature | 80 - 110 °C | 120 - 180 °C | 80 - 110 °C |

| Key Reagents | Aryl halide, Boronic acid/ester | Aryl halide, Phenol | Aryl halide, Amine |

| Base | Inorganic (e.g., K₂CO₃, Na₂CO₃) | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOt-Bu) |

| Advantages | Mild conditions, high functional group tolerance, commercially available reagents. | Lower catalyst cost (copper vs. palladium). | Broad substrate scope for amines, high yields. |

| Challenges | Availability and stability of boronic acids, potential for side reactions with sterically hindered substrates.[6][7][8] | Harsh reaction conditions (high temperature), limited substrate scope in classical methods. | Catalyst sensitivity to air and moisture, cost of specialized ligands. |

Conclusion and Future Outlook

The synthesis of 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid and its derivatives is readily achievable through a variety of modern cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the premier method for constructing the core biaryl framework due to its mild conditions and broad applicability. For the synthesis of diaryl ether and N-aryl derivatives, the Ullmann condensation and Buchwald-Hartwig amination, respectively, offer powerful and reliable synthetic routes.

The continued development of more active and robust catalysts, particularly for challenging substrates such as sterically hindered and electron-deficient aryl chlorides, will further enhance the efficiency and scope of these transformations. The exploration of greener reaction conditions, such as the use of aqueous media or solvent-free systems, is also a promising area of research that will contribute to the sustainable synthesis of these valuable compounds. As our understanding of the biological significance of this scaffold grows, the demand for efficient and versatile synthetic methodologies will undoubtedly continue to drive innovation in this field.

References

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube. [Link]

- Snieckus, V., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(35), 12247-12249.

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(4), 323-325.

- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

- Li, J., et al. (2008). Synthesis, Crystal Structure and Biological Activity of 3-(2-Chloro-4-trifluoromethylphenoxy)benzoate. Chinese Journal of Organic Chemistry, 28(1), 138-142.

- CN105732357A. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(7), 9238-9264.

- Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.

- Organic Syntheses. (2024).

- ResearchGate. (2014). Optimization of the Suzuki–Miyaura reaction conditions.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- ResearchGate. (2018). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.

- ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- The Journal of Organic Chemistry. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(17), 5327-5334.

- Monatshefte für Chemie - Chemical Monthly. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Monatshefte für Chemie - Chemical Monthly, 143(10), 1339-1366.

-

Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

- PubMed. (2019). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis.

- MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- Journal of the American Chemical Society. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(33), 14143-14153.

- ResearchGate. (2016).

- Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.

- MDPI. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- BenchChem. (2025). A Comparative Guide: Suzuki vs.

- ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(9), 2195.

- The Royal Society of Chemistry. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology, 10(1), 123-130.

- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- National Institutes of Health. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron, 72(48), 7793-7800.

- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 269-272.

- YouTube. (2021, July 26).

-

Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 2. Page loading... [wap.guidechem.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing Novel Chemical Entities

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. This guide is intended to provide a comprehensive overview of the spectroscopic data for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. However, a thorough search of publicly available scientific literature and chemical databases has revealed a significant gap: as of January 2026, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this exact molecule has not been published.

This situation is not uncommon in the field of chemical research, where new compounds are synthesized and characterized in proprietary settings long before their data enters the public domain. The absence of this data necessitates a predictive and comparative approach, leveraging the known spectroscopic features of closely related, structurally analogous compounds.

This technical guide will, therefore, serve a dual purpose. First, it will transparently address the current lack of direct experimental data for the title compound. Second, it will provide a robust theoretical framework for researchers to anticipate the expected spectroscopic characteristics of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. This will be achieved through a detailed analysis of the spectroscopic data for analogous compounds, providing a valuable reference for any future experimental work.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, presented below, suggests a complex interplay of electronic and steric effects that will govern its spectroscopic signatures.

Figure 1. Chemical structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.

The key structural features that will influence its spectra are:

-

Two Aromatic Rings: A benzoic acid moiety and a trifluoromethylphenyl group linked by a C-C single bond. The rotational freedom around this bond will be sterically hindered.

-

Substituents on the Benzoic Acid Ring: A chlorine atom at the 2-position and the trifluoromethylphenyl group at the 4-position.

-

The Carboxylic Acid Group: This functional group will give rise to characteristic signals in both NMR and IR spectra.

-

The Trifluoromethyl Group: The three fluorine atoms will introduce distinctive features in the 13C and 19F NMR spectra.

Predicted Spectroscopic Data

While awaiting experimental verification, the following sections outline the anticipated spectroscopic data based on the analysis of similar compounds found in the literature.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region will likely be complex due to the coupling between the protons on both rings.

Table 1: Predicted 1H NMR Chemical Shifts (in ppm) in CDCl3

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | The chemical shift is highly dependent on concentration and solvent. |

| Aromatic Protons | 7.2 - 8.2 | Multiplets | The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the trifluoromethyl group is expected to result in a quartet for the carbon to which it is attached due to C-F coupling.

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) in CDCl3

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | |

| Aromatic Carbons | 120 - 145 | |

| Carbon attached to CF3 | 120 - 130 (quartet) | The C-F coupling constant (1JCF) is expected to be large (~270-280 Hz). |

| Trifluoromethyl Carbon (-CF3) | 120 - 125 (quartet) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands (in cm-1)

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

| C-F (Trifluoromethyl) | 1100 - 1350 | Strong | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretching |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+ | ~314.02 | The exact mass will depend on the isotopes of chlorine. The isotopic pattern for one chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments. |

| [M-OH]+ | ~297.02 | Loss of the hydroxyl radical. |

| [M-COOH]+ | ~269.03 | Loss of the carboxylic acid group. |

Experimental Protocols: A Roadmap for Characterization

For researchers who synthesize 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, the following experimental protocols are recommended for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

1H NMR: Acquire a standard one-dimensional proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPTQ experiment is recommended to distinguish between CH, CH2, and CH3 carbons and quaternary carbons.

-

19F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the trifluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions.

-

Figure 2. A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Comparative Analysis with Related Compounds

The predicted data presented in this guide is informed by the experimental data available for structurally similar molecules. For instance, the spectroscopic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-4-(3-trifluoromethylphenyl)benzoic acid provide valuable reference points for the expected chemical shifts and coupling constants. While the electronic and steric environments are not identical, the fundamental spectroscopic features of the shared functional groups will exhibit predictable trends.

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. While direct experimental data remains elusive in the public domain, the predictive analysis based on established spectroscopic principles and data from analogous compounds offers a solid foundation for researchers. It is anticipated that as research into this and related compounds progresses, experimental data will become available, allowing for a direct comparison with the predictions outlined herein. The authors of this guide encourage the scientific community to publish such data to enrich our collective understanding of these important chemical entities.

References

As this guide is based on predictive analysis due to the absence of direct experimental data for the title compound, a formal reference list of publications detailing its specific spectroscopic data cannot be provided. The predictions and methodologies described are based on fundamental principles of spectroscopic analysis and data from analogous compounds available in standard chemical databases and literature. Researchers are encouraged to consult general spectroscopy textbooks and databases such as the Spectral Database for Organic Compounds (SDBS) for reference spectra of related functional groups and molecular scaffolds.

A Technical Guide to the Solubility of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on its physicochemical properties and structural analogy to well-documented compounds. We delve into the molecular architecture to forecast its behavior in a range of organic solvents, from polar protic to non-polar aprotic systems. Furthermore, this document provides a detailed, field-proven protocol for the experimental determination of solubility, adhering to international standards. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with and formulate 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.

Introduction: The Imperative of Solubility in Modern Chemistry

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a complex bi-aryl carboxylic acid. Its structure, featuring a chlorinated benzoic acid core linked to a trifluoromethyl-substituted phenyl ring, suggests its potential as a key intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and specialty materials. In any chemical process, from synthesis and purification to formulation and bioavailability, solubility is a critical-to-quality attribute that dictates process efficiency, product performance, and economic viability.

Understanding and predicting the solubility of such a molecule in various organic solvents is paramount. For the synthetic chemist, it informs the choice of reaction media and purification strategies like recrystallization. For the formulation scientist, it is the cornerstone of developing effective delivery systems. This guide, therefore, addresses the pressing need for a detailed understanding of this compound's solubility profile.

Physicochemical Profile and Its Implications for Solubility

While experimental data for the target molecule is scarce, we can predict its behavior by dissecting its structural components and examining computed properties for analogous structures.

The molecule's character is fundamentally dichotomous. The benzoic acid moiety provides a polar, hydrophilic center capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl and hydroxyl oxygens). Conversely, the large, non-polar surface area contributed by the two phenyl rings , along with the lipophilic chloro and trifluoromethyl (-CF3) groups , imparts a significant hydrophobic character. The trifluoromethyl group is a particularly strong electron-withdrawing group and is known to increase the lipophilicity of a molecule.

A summary of key predicted physicochemical properties, extrapolated from structurally similar compounds, is presented below. These parameters are crucial for understanding the molecule's solubility.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~316.68 g/mol | The relatively high molecular weight suggests that significant solvent-solute interactions are required to overcome the crystal lattice energy. |

| pKa | 2.8 - 3.5 | The acidic nature of the carboxylic acid (predicted pKa is low due to electron-withdrawing groups) means solubility will be highly pH-dependent in aqueous and protic solvents. In organic solvents, it will influence hydrogen bonding. |

| logP (Octanol/Water) | 4.0 - 5.0 | A high predicted logP value indicates a strong preference for non-polar, lipophilic environments over water. This suggests poor aqueous solubility but favorable solubility in many organic solvents. |

| Polar Surface Area (PSA) | ~37.3 Ų | The PSA, arising solely from the carboxylic acid group, is relatively small compared to the overall molecular size, reinforcing the predominantly hydrophobic nature of the molecule. |

Note: These values are estimates based on the properties of structurally related compounds and are intended for guidance.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold-standard for determining the thermodynamic (equilibrium) solubility of a compound.[1][2] This protocol is a self-validating system, as equilibrium is confirmed by consistent concentration measurements over time.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility.[2] It ensures that the solvent is fully saturated with the solute and that any supersaturated states have resolved, providing a true measure of the compound's solubility at a given temperature.

Experimental Workflow Diagram

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

The strategic design of novel therapeutic agents frequently leverages molecular scaffolds that offer a combination of synthetic accessibility and the potential for diverse biological activities. Biphenyl carboxylic acids represent one such privileged class of structures in medicinal chemistry.[1] The inherent conformational flexibility and the ability to present substituents in a well-defined spatial orientation make them attractive starting points for the development of new drugs. The subject of this guide, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid , is a biphenyl carboxylic acid derivative that incorporates two key functional groups known to enhance the pharmacological properties of drug candidates: a chlorine atom and a trifluoromethyl group.[2][3][4]

The presence of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5][6] The chloro substituent, on the other hand, can modulate the electronic properties of the aromatic ring and provide an additional vector for interaction with protein targets. This combination of features suggests that 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a promising, albeit underexplored, scaffold for the generation of new chemical entities with potential therapeutic applications in various disease areas.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. While direct medicinal chemistry applications of this specific molecule are not extensively reported in the public domain, this guide will extrapolate its potential based on the known biological activities of structurally related compounds and provide detailed, actionable protocols for its synthesis and derivatization.

Hypothesized Therapeutic Applications Based on Structural Analogs

The potential therapeutic utility of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid can be inferred from the established biological activities of its isomers and other closely related analogs. These "case studies" provide a strong rationale for investigating this scaffold in similar therapeutic areas.

Antimicrobial and Antifungal Agents

Derivatives of benzoic acid containing chloro and trifluoromethyl groups have shown significant promise as antimicrobial and antifungal agents. The substitution pattern on the biphenyl core plays a crucial role in determining the spectrum and potency of activity.

-

Case Study: Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: A recent study on a series of biphenyl derivatives with fluorine and trifluoromethyl substitutions revealed potent antibacterial activity against Escherichia coli. The study highlighted that the position and number of these substituents significantly influence the biological activity, with some derivatives showing improved potency. Molecular docking studies suggested that these compounds act by inhibiting the bacterial enzyme FabH.[7]

-

Inference for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid: The presence of both chloro and trifluoromethyl groups in the target molecule suggests that its derivatives could be explored for antibacterial and antifungal activities. The 2-chloro substitution on the benzoic acid ring and the 2-trifluoromethyl substitution on the second phenyl ring provide a unique steric and electronic profile that could lead to novel interactions with microbial targets.

Anticancer Agents

The biphenyl scaffold is a common feature in a number of anticancer agents. The ability of this scaffold to be readily functionalized allows for the optimization of activity against various cancer-related targets.

-

Case Study: Small Molecule Biphenyl Carboxylic Acids: A library of biphenyl carboxylic acids was synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. While the specific substitution pattern of the title compound was not included, the study demonstrated that substituted biphenyl carboxylic acids can exhibit potent anticancer effects.[8]

-

Inference for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid: Given the established role of the biphenyl carboxylic acid moiety in anticancer drug design, derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid are worthy of investigation as potential anticancer agents. The unique substitution pattern could confer selectivity for specific cancer-associated proteins.

Anti-inflammatory and Analgesic Agents

Biphenyl derivatives are also known to possess anti-inflammatory and analgesic properties. The substitution pattern can be tailored to target enzymes and receptors involved in the inflammatory cascade.

-

Case Study: Biphenyl-4-carboxylic acid derivatives: A series of biphenyl-4-carboxylic acid amides have been synthesized and evaluated for their anti-inflammatory activity.[1] This highlights the potential of the biphenyl carboxylic acid scaffold in developing new anti-inflammatory drugs.

-